molecular formula C3H11N2O2P B8419915 Azanium;2-(phosphanylmethylamino)acetate

Azanium;2-(phosphanylmethylamino)acetate

Cat. No. B8419915
M. Wt: 138.11 g/mol
InChI Key: OPLWEYYLNLTNQB-UHFFFAOYSA-N
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Patent
US06734142B2

Procedure details

The present invention is further directed to a continuous process for preparing a granular herbicidal composition, comprising continuously feeding (i) particulate glyphosate acid, (ii) ammonia, (iii) adjuvant, and (iii) water to form a reaction mass in which ammonium glyphosate is formed, wherein the amount of water fed is from about 10% to about 25% by weight of all materials being fed to the reactor. The reaction of glyphosate acid and ammonia generates heat, causing the evaporation of water such that the water content of the reaction mass is reduced to from about 2% to about 10% to form an ammonium glyphosate paste. The reaction mass is continuously conveyed to the product discharge region of the reactor and as part of the process, the adjuvant (i) increases the rate at which the glyphosate acid and ammonia react to form ammonium glyphosate and/or (ii) reduces the flow resistance of the reaction mass as it is being conveyed to the product discharge region of the reactor.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][CH2:6][P:7](O)(O)=O)[C:2]([OH:4])=[O:3].[NH3:11]>>[CH2:1]([NH:5][CH2:6][PH2:7])[C:2]([O-:4])=[O:3].[NH4+:11].[NH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)NCP(=O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)NCP(=O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
react

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])NCP.[NH4+]
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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